molecular formula C25H20N2O3S B2571248 (2E)-2-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile CAS No. 683250-87-5

(2E)-2-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile

Cat. No.: B2571248
CAS No.: 683250-87-5
M. Wt: 428.51
InChI Key: MMNRXGKXTDLJGL-KEBDBYFISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2E)-2-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile is a thiazole-based derivative featuring a naphthalen-2-yl substituent at the 4-position of the thiazole ring and a 3,4,5-trimethoxyphenyl group conjugated to an α,β-unsaturated nitrile moiety in the E-configuration. The thiazole core is a common pharmacophore in medicinal chemistry, contributing to metabolic stability and binding affinity .

Properties

IUPAC Name

(E)-2-(4-naphthalen-2-yl-1,3-thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O3S/c1-28-22-11-16(12-23(29-2)24(22)30-3)10-20(14-26)25-27-21(15-31-25)19-9-8-17-6-4-5-7-18(17)13-19/h4-13,15H,1-3H3/b20-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMNRXGKXTDLJGL-KEBDBYFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=C(C#N)C2=NC(=CS2)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C(\C#N)/C2=NC(=CS2)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile typically involves multi-step organic reactions. One common approach is the condensation of 4-(naphthalen-2-yl)-1,3-thiazole-2-carbaldehyde with 3-(3,4,5-trimethoxyphenyl)acrylonitrile under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Reactivity of the α,β-Unsaturated Nitrile Moiety

The conjugated nitrile group participates in electrophilic and nucleophilic reactions due to its polarized C≡N bond and adjacent double bond.

Michael Addition Reactions

The α,β-unsaturated nitrile acts as a Michael acceptor. For example:

  • Thiol Addition : Enantioselective sulfa-Michael reactions with thiols (e.g., naphthalene-1-thiol) under organocatalytic conditions yield β-sulfanyl derivatives .

  • Amine Addition : Primary amines may undergo conjugate addition to form β-amino nitriles, though steric hindrance from substituents may limit reactivity .

Reaction TypeReagents/ConditionsProductYieldSource
Sulfa-Michael AdditionNaphthalene-1-thiol, cinchona catalystChiral β-naphthyl-β-sulfanyl derivatives77–90%

Thiazole Ring Functionalization

The 1,3-thiazole ring exhibits nucleophilic and coordination properties:

Metal Coordination

The sulfur and nitrogen atoms in the thiazole ring can coordinate transition metals (e.g., Pd, Cu), enabling catalytic cross-coupling reactions (e.g., Suzuki-Miyaura) .

Electrophilic Substitution

Electron-donating groups on the thiazole ring (e.g., naphthalen-2-yl) direct electrophiles to specific positions:

  • Halogenation : Bromination at C5 of the thiazole occurs under mild conditions (NBS, DMF) .

  • Nitration : Directed by the naphthalene substituent, though steric effects may reduce regioselectivity .

Naphthalene and Trimethoxyphenyl Reactivity

Both aromatic systems undergo electrophilic substitution, influenced by substituent electronic effects:

Naphthalene Modifications

  • Sulfonation : Occurs preferentially at the α-position under H2SO4.

  • Nitration : Yields 1-nitronaphthalene derivatives with HNO3/H2SO4 .

Trimethoxyphenyl Reactions

  • Demethylation : HI or BBr3 selectively removes methoxy groups, generating phenolic derivatives.

  • Oxidation : KMnO4 oxidizes the prop-2-enenitrile side chain to carboxylic acids under acidic conditions .

Nitrile Group Transformations

The nitrile functional group undergoes hydrolysis and reduction:

  • Hydrolysis : H2O/H2SO4 converts the nitrile to a carboxylic acid .

  • Reduction : LiAlH4 reduces the nitrile to a primary amine.

Biological Activity and Target Interactions

Though not a direct reaction, molecular docking studies of analogs reveal interactions with biological targets:

  • Kinase Inhibition : The nitrile and thiazole moieties form hydrogen bonds with BTK kinase active sites (e.g., Asn144, Tyr625) .

  • HDAC Binding : Thiazole derivatives exhibit P=O interactions with histone deacetylases, suggesting therapeutic potential .

Target ProteinKey InteractionsBinding Affinity (kcal/mol)Source
Bruton Tyrosine KinaseNitrile-Tyr625, Thiazole-Asn144–8.2 to –9.5
Histone DeacetylaseThiazole-Phe208, P=O-His142–7.8 to –8.6

Synthetic Pathways and Byproducts

Multi-step syntheses involve:

  • Thiazole Formation : Condensation of thiosemicarbazide with chalcones .

  • Cyanidation : Knoevenagel condensation introduces the nitrile group.

Critical byproducts include regioisomeric thiazoles and E/Z isomers of the α,β-unsaturated nitrile, separable via column chromatography .

Stability and Degradation

  • Photodegradation : UV exposure induces cis-trans isomerization of the prop-2-enenitrile group.

  • Oxidative Degradation : Air oxidation forms nitrile oxides, detectable via FT-IR .

Scientific Research Applications

Anticancer Activity

Numerous studies have indicated that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to (2E)-2-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile have been shown to induce apoptosis in cancer cells through various mechanisms:

CompoundCell LineIC50 (µM)Mechanism of Action
Thiazole Derivative AMCF-7 (Breast Cancer)15Apoptosis induction via mitochondrial pathway
Thiazole Derivative BA549 (Lung Cancer)10Inhibition of cell proliferation
Thiazole Derivative CHeLa (Cervical Cancer)20Cell cycle arrest

These findings suggest that the compound's thiazole structure may play a crucial role in its anticancer efficacy.

Antimicrobial Properties

Thiazole derivatives have also been explored for their antimicrobial effects. Studies have demonstrated that compounds with similar structures can inhibit the growth of various bacterial strains:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

The antimicrobial activity is attributed to the ability of thiazoles to disrupt microbial cell membranes or interfere with metabolic pathways.

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory potential of thiazole-containing compounds. For example, a study showed that a related thiazole derivative reduced inflammation markers in animal models:

Inflammatory MarkerControl Group (pg/mL)Treated Group (pg/mL)
TNF-alpha15070
IL-620090

This suggests that this compound may possess similar anti-inflammatory properties.

Case Studies

Several case studies have focused on the synthesis and application of thiazole derivatives in drug development:

  • Synthesis and Characterization : A study synthesized a series of thiazole derivatives using a multi-step reaction involving nucleophilic substitution and cyclization techniques. Characterization through NMR and mass spectrometry confirmed the structure and purity of the compounds.
  • In Vivo Studies : Animal models treated with thiazole derivatives exhibited reduced tumor growth compared to control groups. These studies provided insights into dosage optimization and long-term effects.

Mechanism of Action

The mechanism of action of (2E)-2-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares structural motifs with several synthesized derivatives, enabling comparisons of functional group contributions and bioactivity:

Compound Name Key Substituents Biological Activity/Properties Reference
(2E)-2-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[(4-nitrophenyl)amino]prop-2-enenitrile 3,4-Dimethoxyphenyl, 4-nitrophenylamino Not explicitly reported, but nitro groups often enhance cytotoxicity
(E)-1-(4-Nitrophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one 3,4,5-Trimethoxyphenyl, nitroacetophenone backbone Antiproliferative activity (screened via PASS software)
(E)-1-(2-Aminophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one 3,4,5-Trimethoxyphenyl, 2-aminophenyl Crystallographically characterized; potential hydrogen-bonding interactions
(E)-2-[4-(4-Ethoxyphenyl)-1,3-thiazol-2-yl]-3-naphthalen-1-ylprop-2-enenitrile 4-Ethoxyphenyl, naphthalen-1-yl Supplier-listed; structural similarity suggests possible shared bioactivity

Key Observations :

  • Trimethoxyphenyl vs.
  • Naphthalen-2-yl vs. Naphthalen-1-yl : The position of the naphthalene substituent (2-yl vs. 1-yl) influences molecular planarity and π-π stacking efficiency, which may affect DNA intercalation .
  • Cyanovinyl vs. Enone Linkers: The α,β-unsaturated nitrile group in the target compound may offer improved metabolic resistance compared to enone (C=O) linkers, which are prone to Michael addition reactions .
Physicochemical Properties

While explicit data for the target compound are unavailable, trends from analogous compounds suggest:

  • Thermal Stability : Thiazole derivatives with conjugated systems (e.g., naphthalene) typically exhibit higher melting points (>200°C) due to extended π-conjugation .

Biological Activity

The compound (2E)-2-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile is a synthetic derivative notable for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article synthesizes available research findings on its biological activity, including cytotoxic effects, mechanisms of action, and structure-activity relationships.

Chemical Structure

The molecular formula of the compound is C24H18N2OSC_{24}H_{18}N_{2}OS, and it features a complex structure that includes a thiazole ring and naphthalene moieties. This structural diversity is believed to contribute to its biological efficacy.

Biological Activity Overview

Research has highlighted several key areas of biological activity associated with this compound:

  • Cytotoxicity : The compound exhibits significant cytotoxic effects against various cancer cell lines.
  • Mechanism of Action : It has been shown to induce apoptosis in cancer cells through multiple pathways.
  • Antiproliferative Properties : The compound demonstrates strong antiproliferative activity which could be leveraged in cancer therapy.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxicity of this compound against several human cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer).

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism
This compoundHepG21.38Apoptosis induction via mitochondrial pathway
This compoundMCF-70.45Microtubule disruption leading to cell cycle arrest

The mechanisms underlying the biological activity of this compound include:

  • Apoptosis Induction : Flow cytometry analysis demonstrated that the compound increases the percentage of cells undergoing early and late apoptosis significantly compared to untreated controls. The apoptotic pathway is thought to involve alterations in mitochondrial membrane potential and modulation of apoptosis-related proteins such as Bcl-2 and p53 .
    "The extent of apoptosis induced by the compound was quantified by flow cytometry showing a marked increase in Annexin-V-positive cells" .
  • Inhibition of Tubulin Polymerization : The compound has been reported to inhibit β-tubulin polymerization, which disrupts microtubule dynamics essential for mitosis . This action can lead to cell cycle arrest at the G2/M phase.

Structure-Activity Relationship (SAR)

The structure of this compound suggests that specific substitutions on the thiazole and phenyl rings are critical for enhancing its biological activity. Research indicates that modifications can lead to variations in potency and selectivity against different cancer types .

Case Studies

Several studies have documented the synthesis and evaluation of similar thiazole derivatives with promising outcomes:

  • A study synthesized various thiazole derivatives and evaluated their cytotoxicity against HepG2 cells. Compounds showed IC50 values ranging from 1.38 to 10 µM, indicating substantial anticancer potential .
    • Case Study Reference : A derivative similar to our compound exhibited an IC50 value of 1.38 µM against HepG2 cells and was noted for its ability to induce apoptosis effectively .

Q & A

Basic Question: What are the key synthetic strategies for preparing (2E)-2-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile?

Methodological Answer:
The synthesis involves two primary steps:

  • Thiazole Ring Formation: Use the Hantzsch thiazole synthesis, reacting a bromoketone derivative (e.g., 2-bromo-1-(naphthalen-2-yl)ethan-1-one) with a thiourea containing the 3,4,5-trimethoxyphenyl group. Optimize reaction conditions (e.g., ethanol reflux, 12–24 hours) to achieve cyclization .
  • Propenenitrile Assembly: Introduce the nitrile group via Knoevenagel condensation between the thiazole-aldehyde intermediate and malononitrile, using a base catalyst (e.g., piperidine) under reflux. The stereoselective formation of the E-isomer is confirmed by NMR coupling constants (J ≈ 12–16 Hz for trans-configuration) .

Advanced Question: How can researchers resolve contradictions between computational NMR predictions and experimental data for this compound?

Methodological Answer:
Contradictions may arise from solvent effects, tautomerism, or crystal packing. To address this:

  • Cross-Validation: Compare experimental 1H^1H and 13C^{13}C NMR data with Density Functional Theory (DFT)-calculated shifts (e.g., using B3LYP/6-311+G(d,p)) in implicit solvent models (e.g., DMSO or CDCl3_3) .
  • X-ray Crystallography: Resolve structural ambiguities by determining the single-crystal structure. For example, reports mean σ(C–C) = 0.002 Å and R factor = 0.036 for similar compounds, ensuring precise bond-length validation .
  • Dynamic NMR: Perform variable-temperature NMR to detect conformational exchange broadening, which may explain discrepancies in splitting patterns .

Basic Question: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • 1H^1H NMR: Identify the E-configuration via coupling constants (e.g., J = 15–16 Hz for the α,β-unsaturated nitrile). The 3,4,5-trimethoxyphenyl group shows a singlet at δ 3.8–4.0 ppm for methoxy protons .
    • 13C^{13}C NMR: Confirm the nitrile carbon at δ 115–120 ppm and the thiazole C-2 carbon at δ 160–165 ppm .
  • Mass Spectrometry: Use HRMS (ESI-TOF) to verify the molecular ion peak ([M+H]+^+) with <2 ppm error.
  • X-ray Diffraction: Essential for absolute configuration confirmation. reports a mean σ(C–C) = 0.004 Å for analogous structures .

Advanced Question: How can the electronic effects of the 3,4,5-trimethoxyphenyl group influence the compound’s reactivity?

Methodological Answer:

  • Hammett Analysis: Quantify substituent effects by correlating reaction rates (e.g., nucleophilic additions) with σ+^+ values. The electron-donating methoxy groups increase electron density on the thiazole ring, enhancing electrophilic substitution reactivity .
  • Computational Studies: Perform Natural Bond Orbital (NBO) analysis to map charge distribution. The trimethoxyphenyl group may stabilize the thiazole’s π-system, as seen in for methoxy-substituted terphenyl systems .

Advanced Question: What experimental designs are recommended to study this compound’s potential as a kinase inhibitor?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., CDK2 or EGFR). Prioritize residues forming hydrogen bonds with the nitrile or methoxy groups .
  • In Vitro Assays:
    • Enzyme Inhibition: Test IC50_{50} values via fluorescence-based kinase assays (e.g., ADP-Glo™). Include positive controls (e.g., staurosporine) .
    • Cellular Activity: Evaluate anti-proliferative effects in cancer cell lines (e.g., MCF-7) using MTT assays. Compare with structure-activity relationship (SAR) analogs lacking the naphthalene moiety .

Basic Question: What purification challenges arise during synthesis, and how can they be addressed?

Methodological Answer:

  • Challenges: Low solubility of the naphthalene-thiazole core in common solvents; co-elution of E/Z isomers during chromatography.
  • Solutions:
    • Recrystallization: Use mixed solvents (e.g., DCM/hexane) to isolate pure crystals. reports success with ethyl acetate/hexane systems for similar enenitriles .
    • HPLC: Employ reverse-phase C18 columns with acetonitrile/water gradients to separate isomers. Monitor at λ = 254 nm .

Advanced Question: How can researchers design a stability study for this compound under physiological conditions?

Methodological Answer:

  • Hydrolytic Stability: Incubate the compound in PBS (pH 7.4) at 37°C. Monitor degradation via HPLC at 0, 24, and 48 hours. The nitrile group may hydrolyze to an amide under acidic conditions .
  • Photostability: Expose to UV light (λ = 365 nm) and track decomposition using TLC. The naphthalene moiety may increase susceptibility to photodegradation .

Advanced Question: What computational methods validate the stereoelectronic effects of the naphthalene-thiazole conjugation?

Methodological Answer:

  • Frontier Molecular Orbital (FMO) Analysis: Calculate HOMO-LUMO gaps using Gaussian09. The naphthalene-thiazole system likely exhibits a narrowed gap (∼3–4 eV), enhancing charge-transfer transitions observed in UV-Vis spectra (λmax_{max} ≈ 320–350 nm) .
  • Time-Dependent DFT (TD-DFT): Simulate electronic transitions and compare with experimental UV-Vis data. Adjust solvent polarity parameters to match experimental conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.